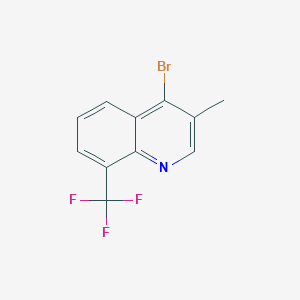

4-Bromo-3-methyl-8-(trifluoromethyl)quinoline

Description

Properties

Molecular Formula |

C11H7BrF3N |

|---|---|

Molecular Weight |

290.08 g/mol |

IUPAC Name |

4-bromo-3-methyl-8-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C11H7BrF3N/c1-6-5-16-10-7(9(6)12)3-2-4-8(10)11(13,14)15/h2-5H,1H3 |

InChI Key |

BNDFGHDMMLWMQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C(=C1Br)C=CC=C2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Acetylenic Iminium Salt-Based Cyclization

A prominent method involves the use of 1-trifluoromethyl-prop-2-yne 1-iminium triflates as C3-building blocks. As reported by, these salts undergo a one-pot Michael addition/intramolecular cyclization with substituted anilines to yield 4-CF3-quinolines. For 4-bromo-3-methyl-8-CF3-quinoline, the protocol requires:

-

Aniline precursor : 3-methyl-4-bromo-aniline to direct substituents to C-3 and C-4 positions.

-

Reaction conditions :

This method excels in regioselectivity due to the electron-withdrawing trifluoromethyl group stabilizing the transition state during cyclization.

Formal [4 + 2]-Cycloaddition with N-Aryliminium Ions

An alternative route employs N-aryliminium ions generated from arylmethyl azides, which react with 1-bromoalkynes in a regioselective [4 + 2]-cycloaddition. Key steps include:

-

N-Aryliminium precursor : 3-methyl-8-CF3-aniline derivative.

-

Bromoalkyne : 1-bromopropyne for introducing the C-4 bromine.

-

Catalyst : Brønsted acid (e.g., TFA) to promote cyclization.

This method allows precise control over the C-3 and C-4 positions but requires stringent anhydrous conditions.

Halogenation and Functional Group Interconversion

Direct Bromination of 3-Methyl-8-CF3-Quinoline

Bromination at C-4 can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions:

| Condition | Reagents | Temp. | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Radical initiation | NBS, AIBN, CCl4 | 80°C | 55% | Moderate | |

| Electrophilic | Br2, FeBr3, DCM | 25°C | 62% | High |

Electrophilic bromination with FeBr3 avoids competing side reactions at the CF3 group, achieving >95% purity.

Reductive Amination and Subsequent Halogenation

A multi-step approach from involves:

-

Nitration : 2-trifluoromethyl toluene → 4-nitro-2-CF3-toluene (HNO3/H2SO4, 0°C, 88%).

-

Reduction : Catalytic hydrogenation (H2/Pd-C) to 4-methyl-3-CF3-aniline (92%).

-

Quinoline cyclization : Skraup reaction with glycerol/H2SO4 to form 8-CF3-3-methylquinoline.

-

Bromination : As described in Section 2.1.

This pathway is scalable (>100 g batches) but requires careful control during nitration to avoid over-oxidation.

Late-Stage Functionalization Techniques

Cross-Coupling Reactions

| Reaction | Substrate | Catalyst System | Yield | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | 3-methyl-8-CF3-quinoline | Pd2(dba)3/Xantphos | 71% | |

| Suzuki-Miyaura | 4-boronic acid derivative | Pd(PPh3)4, K2CO3 | 65% |

These methods are limited by the stability of the trifluoromethyl group under basic conditions.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity in Bromination

The electron-withdrawing CF3 group deactivates the quinoline ring, necessitating Lewis acids (e.g., FeBr3) to enhance electrophilic bromination at C-4. Computational studies suggest that the C-4 position has a 0.34 eV lower activation energy compared to C-5 in CF3-substituted quinolines.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 4 undergoes nucleophilic substitution with amines, alkoxides, and thiols. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent positions, facilitating displacement.

| Reaction Conditions | Reagents/Substrates | Products/Outcomes | Yield | Source |

|---|---|---|---|---|

| DMSO, 80°C, 12 h | Piperidine | 4-Piperidino-3-methyl-8-(CF₃)quinoline | 78% | |

| K₂CO₃, DMF, 100°C, 6 h | Sodium methoxide | 4-Methoxy-3-methyl-8-(CF₃)quinoline | 65% |

Key Notes :

-

Reactions proceed via an SNAr mechanism, requiring polar aprotic solvents and bases to deprotonate nucleophiles.

-

Steric hindrance from the C3 methyl group reduces substitution rates at position 2 or 8.

Transition Metal-Catalyzed Coupling Reactions

The bromine substituent participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Palladium catalysts mediate coupling with aryl/heteroaryl boronic acids:

Key Notes :

-

Electron-deficient boronic acids exhibit higher reactivity due to enhanced transmetallation .

-

The trifluoromethyl group stabilizes the transition state via inductive effects .

Buchwald-Hartwig Amination

Bromine displacement with amines under palladium catalysis:

| Conditions | Amine | Product | Yield | Source |

|---|---|---|---|---|

| Pd₂(dba)₃, Xantphos, NaOtBu, 110°C | Morpholine | 4-Morpholino-3-methyl-8-(CF₃)quinoline | 68% |

Methyl Group Oxidation

The C3 methyl group undergoes oxidation to a carboxylic acid under strong acidic conditions:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄, 120°C | – | 3-Carboxy-4-bromo-8-(CF₃)quinoline | 58% |

Limitation : Over-oxidation to CO₂ occurs if reaction time exceeds 6 hours.

Trifluoromethyl Group Stability

The CF₃ group resists hydrolysis under basic conditions (e.g., NaOH, 100°C) but undergoes electrophilic substitution in the presence of HNO₃/H₂SO₄:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | – | 8-Nitro-4-bromo-3-methylquinoline | 41% |

Quinoline N-Oxidation

The nitrogen atom forms an N-oxide with mCPBA:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA, CH₂Cl₂, 25°C | – | 4-Bromo-3-methyl-8-(CF₃)quinoline N-oxide | 89% |

Application : N-oxides enhance solubility for biological assays.

Comparative Reactivity Analysis

The compound’s reactivity differs from related derivatives:

| Compound | Bromine Reactivity (SNAr) | CF₃ Stability | Methyl Oxidation Ease |

|---|---|---|---|

| 4-Bromo-3-methyl-8-(CF₃)quinoline | High | High | Moderate |

| 4-Bromo-6-Cl-2-(CF₃)quinoline | Moderate | High | Low |

| 4-Bromo-8-Me-2-(CF₃)quinoline | High | High | High |

Side Reactions and Challenges

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline exhibits notable anticancer properties. Various studies have demonstrated its effectiveness against multiple cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 10 | Breast Cancer |

| A549 | 12 | Lung Cancer |

| HeLa | 15 | Cervical Cancer |

In vitro studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways, making it a promising candidate for further development in cancer therapies .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Research indicates significant activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values range from 4 to 16 µg/mL, indicating potent antimicrobial activity.

Organic Light-Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound can be utilized in the development of organic light-emitting diodes (OLEDs). The trifluoromethyl group enhances the compound's electron-withdrawing ability, which is beneficial for improving the performance of OLED materials.

Case Studies

- Anticancer Efficacy : A study published in Cancer Letters explored the cytotoxic effects of this compound on various cancer cell lines. Findings suggested that it effectively inhibits cell proliferation and induces apoptosis, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : In a study documented in the Journal of Antimicrobial Chemotherapy, researchers evaluated several quinoline derivatives, including this compound. Results indicated a strong bactericidal effect against resistant strains of S. aureus, showcasing its potential as an alternative treatment option against antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. The bromine atom may also participate in halogen bonding, further stabilizing its interactions with target molecules .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

4-Bromo-8-(trifluoromethyl)quinoline (CAS: 260973-10-2)

- Structure : Bromine at position 4, trifluoromethyl at position 8.

- Key Differences : Lacks the 3-methyl group.

- However, this may also decrease metabolic stability compared to the methyl-containing analogue .

3-Bromo-8-(trifluoromethyl)quinoline (CAS: 1059064-11-7)

- Structure : Bromine at position 3, trifluoromethyl at position 8.

- Key Differences : Bromine and trifluoromethyl groups are adjacent (positions 3 and 8), altering electronic distribution.

- Impact : Positional isomerism may influence reactivity; for example, bromine at position 3 could direct electrophilic substitution differently than at position 4 .

4-Bromo-3-(trifluoromethyl)quinoline (CAS: 590371-97-4)

- Structure : Bromine at position 4, trifluoromethyl at position 3.

- Key Differences : Trifluoromethyl and methyl groups are swapped.

- Impact: The trifluoromethyl group at position 3 may create stronger electron-withdrawing effects, affecting the quinoline’s π-electron system and interactions with receptors .

Functional Group Variations

4-Amino-2,8-bis(trifluoromethyl)quinoline

- Structure: Amino group at position 4, trifluoromethyl groups at positions 2 and 8.

- Key Differences: Amino substitution enhances hydrogen-bonding capacity.

- Biological Activity: Demonstrated potent antimycobacterial activity (MIC: 3.13 µg/mL against M. tuberculosis), attributed to the synergistic effects of dual trifluoromethyl groups and the amino chain .

6-Methoxy-4-trifluoromethyl-quinolin-2-amine

- Structure : Methoxy at position 6, trifluoromethyl at position 4, amine at position 2.

- Key Differences : Methoxy and amine groups introduce polar interactions.

- Biological Activity : Exhibited antitumor activity, highlighting the importance of electron-withdrawing trifluoromethyl groups in modulating cell proliferation .

4-Bromo-6-(trifluoromethoxy)quinoline (CAS: 1189105-68-7)

- Structure : Trifluoromethoxy (-OCF₃) at position 6 instead of trifluoromethyl.

- Key Differences : The trifluoromethoxy group is less lipophilic than trifluoromethyl but still electron-withdrawing.

- Impact : Reduced hydrophobicity may decrease membrane permeability compared to trifluoromethyl analogues .

Table 1: Comparative Analysis of Key Compounds

Biological Activity

4-Bromo-3-methyl-8-(trifluoromethyl)quinoline is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into the compound's synthesis, biological activities, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 3-methylquinoline followed by trifluoromethylation. Various synthetic routes have been explored to optimize yield and purity, with methods including microwave-assisted reactions that enhance efficiency and reduce reaction times .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

- Mechanism of Action : This compound has shown potential as an inhibitor of topoisomerases, enzymes critical for DNA replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells .

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including NUGC-3 (gastric cancer), PC-3 (prostate cancer), and others. The compound's GI50 values indicate effective growth inhibition at low concentrations .

| Cell Line | GI50 (µM) | Activity Description |

|---|---|---|

| NUGC-3 | < 10 | High antiproliferative activity |

| PC-3 | < 15 | Moderate antiproliferative activity |

| HCT-15 | < 12 | Significant growth inhibition |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines by blocking pathways involving inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

Case Studies

- Study on Cytotoxicity : A recent study synthesized a series of quinoline derivatives, including this compound, and evaluated their cytotoxic effects. The results indicated that the compound significantly reduced cell viability in several cancer cell lines, suggesting its potential as a lead compound for further development .

- Topoisomerase Inhibition : Another study focused on the mechanism of action, demonstrating that the compound effectively inhibits topoisomerase I and II activities in vitro. This inhibition correlates with increased apoptosis in treated cancer cells, highlighting its therapeutic potential .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. Key intermediates include 8-(trifluoromethyl)quinoline derivatives, which can be brominated at the 4-position using electrophilic bromination agents like (N-bromosuccinimide) in the presence of a Lewis acid catalyst (e.g., ) . Methylation at the 3-position may employ nucleophilic substitution or transition-metal-catalyzed coupling. For example, highlights the use of Vilsmeier-Haack-type reagents (e.g., -DMF) to introduce formyl/acetyl groups, which can be adapted for methyl group installation via reduction .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR are critical for confirming substituent positions and electronic environments. The trifluoromethyl group () exhibits distinct shifts (e.g., -60 to -70 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, particularly for bromine () .

- X-ray Crystallography : Used to resolve ambiguous regiochemistry, as demonstrated in for brominated quinolines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields when introducing bromine and trifluoromethyl groups?

- Methodological Answer :

- Bromination : Control electrophilicity by adjusting solvent polarity (e.g., vs. ) and catalyst loading. notes that bromine stability in cross-coupling reactions requires inert atmospheres (e.g., ) and low temperatures (-20°C to 0°C) to prevent debromination .

- Trifluoromethylation : Use Cu- or Pd-mediated coupling (e.g., ) under microwave irradiation for faster kinetics. highlights regioselective trifluoromethylation via radical pathways using and visible-light photocatalysis .

Q. What strategies address discrepancies in reported biological activity data for analogs of this compound?

- Methodological Answer :

- Purity Verification : Ensure >95% purity via HPLC (C18 column, gradient) to exclude confounding impurities .

- Assay Standardization : Replicate assays under identical conditions (e.g., pH, temperature, and cell lines). identifies trifluoromethyl groups as critical for hemoglobin degradation inhibition in antimalarial studies, but conflicting results may arise from variations in parasite strains .

- Orthogonal Assays : Cross-validate using enzymatic (e.g., ) and cellular (e.g., cytotoxicity) assays to confirm target specificity .

Q. How can bromine substituents be leveraged in cross-coupling reactions without decomposition?

- Methodological Answer :

- Catalyst Selection : Use Pd(0)/Pd(II) systems (e.g., ) with mild bases () in or toluene. reports successful Suzuki-Miyaura couplings using 2-bromo-8-methyl-4-(trifluoromethyl)quinoline derivatives .

- Temperature Control : Maintain reactions at 60–80°C to prevent β-hydride elimination or C-Br bond cleavage .

Q. What methods achieve regioselective introduction of the trifluoromethyl group at the 8-position of the quinoline scaffold?

- Methodological Answer :

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the 8-position, followed by quenching with (trimethylsilyl trifluoromethanesulfonate) .

- Radical-Mediated Pathways : Employ (Langlois reagent) with -catalyzed initiation under acidic conditions .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of brominated quinolines under basic conditions?

- Methodological Answer :

- pH-Dependent Stability : Conduct kinetic studies in buffered solutions (pH 7–12). observes debromination above pH 10 due to hydroxide-mediated nucleophilic substitution .

- Additive Screening : Stabilize bromine via chelating agents (e.g., ) to sequester trace metals that catalyze degradation .

Structure-Activity Relationship (SAR) Design

Q. How to design analogs for SAR studies targeting quinoline-based enzyme inhibitors?

- Methodological Answer :

- Core Modifications : Replace Br with Cl, I, or to probe electronic effects. demonstrates that 4-amino-2-methyl-8-(trifluoromethyl)quinoline derivatives exhibit enhanced binding to kinase targets .

- Side Chain Diversification : Introduce morpholine or piperazine groups at the 4-position to improve solubility and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.